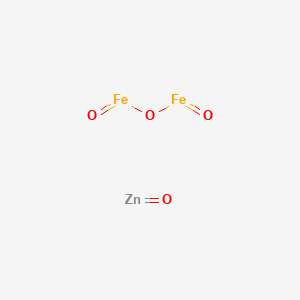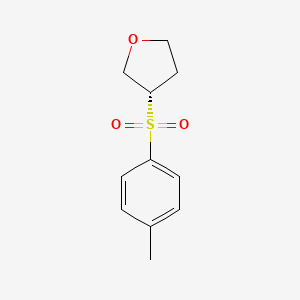
(S)-3-Tosyltetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Tosyltetrahydrofuran is a chiral compound that belongs to the class of tetrahydrofurans It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the third carbon of the tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Tosyltetrahydrofuran typically involves the tosylation of (S)-tetrahydrofuran-3-ol. The process begins with the protection of the hydroxyl group, followed by the introduction of the tosyl group using p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Tosyltetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-heteroatom bonds.
Reduction Reactions: The compound can be reduced to (S)-tetrahydrofuran-3-ol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield (S)-3-tetrahydrofuranone.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as chromium trioxide in acetic acid.
Major Products:
Substitution: Various substituted tetrahydrofurans.
Reduction: (S)-tetrahydrofuran-3-ol.
Oxidation: (S)-3-tetrahydrofuranone.
Aplicaciones Científicas De Investigación
(S)-3-Tosyltetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: It is employed in the preparation of chiral drugs and intermediates, contributing to the development of enantiomerically pure pharmaceuticals.
Industry: this compound is utilized in the production of fine chemicals and specialty materials, where its chiral properties are advantageous.
Mecanismo De Acción
The mechanism of action of (S)-3-Tosyltetrahydrofuran is primarily related to its ability to undergo nucleophilic substitution reactions. The tosyl group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. This property is exploited in various synthetic transformations to introduce chiral centers and create complex molecular architectures.
Comparación Con Compuestos Similares
®-3-Tosyltetrahydrofuran: The enantiomer of (S)-3-Tosyltetrahydrofuran, which has similar chemical properties but different biological activities.
3-Tosyltetrahydrofuran: The racemic mixture containing both (S)- and ®-enantiomers.
3-Mesyltetrahydrofuran: A similar compound where the tosyl group is replaced by a mesyl group (methanesulfonyl).
Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its ability to participate in a wide range of chemical reactions, combined with its role as a chiral building block, distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
(3S)-3-(4-methylphenyl)sulfonyloxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-9-2-4-10(5-3-9)15(12,13)11-6-7-14-8-11/h2-5,11H,6-8H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOCCBCGJYSBKS-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aR,3'aR,8aS,8'aS)-](/img/structure/B8194839.png)
![6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B8194847.png)
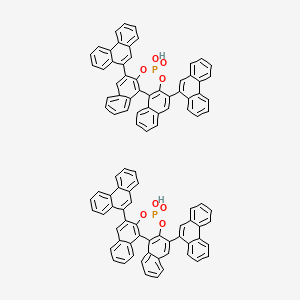
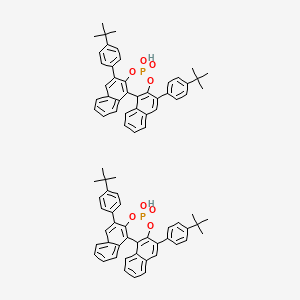
![(R)-22'33'-Tetrahydro-11'-spirobi[1H-indene]-77'-diol](/img/structure/B8194877.png)
![Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride](/img/structure/B8194878.png)
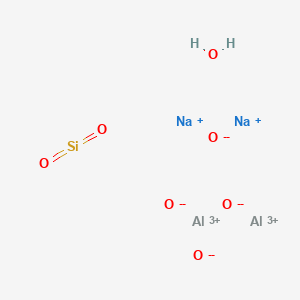
![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8194890.png)
![8H-Indeno[1,2-d]oxazole, 2,2'-cyclopropylidenebis[3a,8a-dihydro-,(3aS,3'aS,8aR,8'aR)-](/img/structure/B8194894.png)
![(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8194901.png)
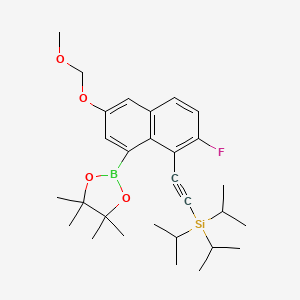
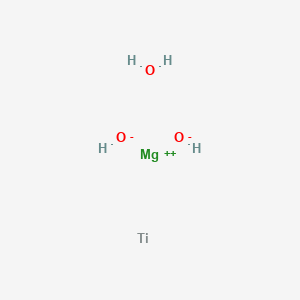
![4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride](/img/structure/B8194929.png)
